molecular formula C8H10BrN3 B12360082 2-(4-Bromopyrazolidin-3-yl)pyridine

2-(4-Bromopyrazolidin-3-yl)pyridine

Cat. No.: B12360082
M. Wt: 228.09 g/mol
InChI Key: PLVFWJDPKXOQBM-UHFFFAOYSA-N
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Description

2-(4-Bromopyrazolidin-3-yl)pyridine is a brominated heterocyclic compound featuring a pyrazolidine ring (a five-membered saturated ring with two nitrogen atoms) substituted at the 4-position with a bromine atom, connected to a pyridine ring at the 3-position. The bromine substituent likely enhances electronic effects and steric bulk, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula

C8H10BrN3

Molecular Weight

228.09 g/mol

IUPAC Name

2-(4-bromopyrazolidin-3-yl)pyridine

InChI

InChI=1S/C8H10BrN3/c9-6-5-11-12-8(6)7-3-1-2-4-10-7/h1-4,6,8,11-12H,5H2

InChI Key

PLVFWJDPKXOQBM-UHFFFAOYSA-N

Canonical SMILES

C1C(C(NN1)C2=CC=CC=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromopyrazolidin-3-yl)pyridine typically involves the formation of the pyrazolidine ring followed by bromination and subsequent fusion with the pyridine ring. One common method involves the reaction of 4-bromo-1,2-diaminobenzene with pyridine-2-carboxaldehyde under acidic conditions to form the desired compound .

Industrial Production Methods

Industrial production of 2-(4-Bromopyrazolidin-3-yl)pyridine may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromopyrazolidin-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of 2-(4-Aminopyrazolidin-3-yl)pyridine.

    Substitution: Formation of 2-(4-Substituted-pyrazolidin-3-yl)pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Bromopyrazolidin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazolidine ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as cell division and apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison

Detailed Comparisons

vs. 4-(4-Bromophenylhydrazono)-1-(5-bromopyrimidin-2-yl)-3-methyl-2-pyrazolin-5-one
  • Structural Differences: The target compound has a saturated pyrazolidine ring, while the compared compound contains an unsaturated pyrazolinone (with a ketone group). Bromine positions differ: the target’s Br is on the pyrazolidine, whereas the compared compound has Br on both phenyl and pyrimidine rings.
  • Synthetic Pathways :
    • uses hydrazine derivatives and glacial acetic acid reflux , suggesting similar methods could apply to the target compound with adjusted starting materials.
  • Biological Relevance: Pyrazolinone derivatives exhibit antifungal and anti-inflammatory activities , implying the target’s pyrazolidine core may share overlapping pharmacological profiles but with modified potency due to saturation and Br placement.
vs. 2-(Phenylsulfanyl)pyridine-3-carboxylic Acid
  • Functional Groups: The target lacks the thioether (-SPh) and carboxylic acid (-COOH) groups but retains the pyridine ring.
  • Applications :
    • ’s compound is an antitumor intermediate , whereas the target’s pyrazolidine-pyridine scaffold may favor different biological targets (e.g., enzyme inhibition via Br’s electronic effects).
vs. [3-(4-Bromophenyl)-3-(pyridin-2-yl)propyl]dimethylamine
  • Structural Motifs :
    • The target’s pyrazolidine linker provides rigidity , contrasting with the flexible propyl chain in the compared compound.
    • The dimethylamine group in the latter introduces basicity , absent in the target unless pyrazolidine’s secondary amines are protonated.
  • Pharmacological Implications :
    • The propyl chain in may enhance membrane permeability, while the target’s heterocyclic core could improve target binding specificity.
vs. 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-3-iodo-1H-pyrazolo[3,4-b]pyridine
  • Halogen Effects :
    • The compared compound’s bromo-iodo substitution enables sequential cross-coupling reactions, whereas the target’s single Br may limit such versatility.

Crystallographic and Intermolecular Interaction Comparison

  • Dihedral Angles :
    • In , pyrazole/pyrimidine dihedral angles range from 2.1° to 22.0° , suggesting moderate planarity. The target’s pyrazolidine-pyridine linkage may exhibit similar angles, affecting π-π stacking.
  • Hydrogen Bonding :
    • ’s compound forms carboxylic acid dimers via O–H⋯O bonds , while the target’s secondary amines (if present) could engage in N–H⋯N/Br interactions.

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